5-Ethyl-2,3-dimethylpyrazine

Catalog No.
S773108
CAS No.
15707-34-3
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-2,3-dimethylpyrazine

CAS Number

15707-34-3

Product Name

5-Ethyl-2,3-dimethylpyrazine

IUPAC Name

5-ethyl-2,3-dimethylpyrazine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c1-4-8-5-9-6(2)7(3)10-8/h5H,4H2,1-3H3

InChI Key

CIBKSMZEVHTQLG-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C(=N1)C)C

Solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Canonical SMILES

CCC1=CN=C(C(=N1)C)C

Natural Occurrence

5-Ethyl-2,3-dimethylpyrazine has been identified as a naturally occurring compound found in the bacterium Streptomyces antioxidans []. This specific strain is known for its ability to produce various secondary metabolites, including bioactive compounds with potential applications in the pharmaceutical and agricultural industries [].

Chemical Properties

5-Ethyl-2,3-dimethylpyrazine belongs to the class of organic compounds known as pyrazines. Pyrazines consist of a six-membered heterocyclic ring containing two nitrogen atoms and four carbon atoms []. This specific compound has the following key chemical properties:

  • Molecular formula: C8H12N2 []
  • Molecular weight: 136.20 g/mol []
  • Physical description: Clear colorless or pale yellow liquid with a deep roasted cocoa-like aroma []
  • Boiling point: 190-191 °C at 760 mmHg []
  • Solubility: Practically insoluble to insoluble in water []

Potential Research Applications

While specific research exploring the use of 5-Ethyl-2,3-dimethylpyrazine in scientific research is limited, its presence in a microorganism known for producing bioactive compounds suggests potential avenues for further investigation. Some potential research applications based on existing knowledge include:

  • Natural product discovery: 5-Ethyl-2,3-dimethylpyrazine could be further studied to determine its potential biological activity and explore its suitability as a lead compound for drug discovery or development of novel agrochemicals [].
  • Food science: The characteristic aroma of 5-Ethyl-2,3-dimethylpyrazine suggests potential applications as a flavoring agent in the food industry. However, further research is needed to evaluate its safety and suitability for food use [].
  • Microbial ecology: Understanding the role of 5-Ethyl-2,3-dimethylpyrazine in the metabolic pathways of Streptomyces antioxidans could contribute to a broader understanding of microorganism interactions and their ecological significance.

5-Ethyl-2,3-dimethylpyrazine is a nitrogen-containing heterocyclic compound belonging to the pyrazine family. Its chemical formula is C8H12N2C_8H_{12}N_2, and it is characterized by a distinct structure featuring two methyl groups and an ethyl group attached to the pyrazine ring. This compound is often recognized for its contribution to flavor profiles in various food products, where it imparts nutty and roasted notes. It has been detected in several biological sources, including certain bacterial strains like Streptomyces antioxidans .

, notably the Maillard reaction, which is a complex series of reactions between amino acids and reducing sugars that leads to the development of flavor compounds during cooking and processing . Additionally, it can be synthesized via condensation reactions involving aminoacetone and acetaldehyde under mild conditions .

Key reactions include:

  • Condensation: Two molecules of aminoacetone condense with one molecule of acetaldehyde to form 5-ethyl-2,3-dimethylpyrazine.
  • Tautomerization: The intermediate 2,5-dimethyl-3,6-dihydropyrazine undergoes tautomerization before yielding the final product.

5-Ethyl-2,3-dimethylpyrazine exhibits notable biological activity. Studies have indicated its potential antioxidant properties, which may contribute to its role in various metabolic processes within organisms . Furthermore, its presence in food products can influence sensory perception, enhancing flavor and aroma profiles that are important for consumer acceptance.

Several methods for synthesizing 5-ethyl-2,3-dimethylpyrazine have been documented:

  • Chemoenzymatic Synthesis: Utilizing specific enzymes to catalyze the condensation of precursors such as L-threonine and aminoacetone under controlled conditions .
  • Maillard Reaction: Inducing reactions between amino acids (like lysine) and sugars at elevated temperatures, which leads to the generation of pyrazines including 5-ethyl-2,3-dimethylpyrazine .
  • Chemical Synthesis: Traditional organic synthesis methods involving multi-step reactions can also yield this compound.

5-Ethyl-2,3-dimethylpyrazine finds applications primarily in the food industry as a flavoring agent due to its desirable sensory characteristics. It is used in:

  • Food Flavoring: Enhancing the taste profile of baked goods, snacks, and beverages.
  • Fragrance Industry: Contributing to complex aromatic formulations.

Several compounds share structural similarities with 5-ethyl-2,3-dimethylpyrazine. These include:

Compound NameChemical FormulaUnique Features
2-Ethyl-3-methylpyrazineC7H10N2C_7H_10N_2Lacks one methyl group compared to 5-ethyl variant.
3-Ethyl-2,5-dimethylpyrazineC8H12N2C_8H_{12}N_2Similar structure but different substitution pattern.
2-Ethyl-3,6-dimethylpyrazineC8H12N2C_8H_{12}N_2Different position of methyl groups on the pyrazine ring.

Uniqueness

The uniqueness of 5-ethyl-2,3-dimethylpyrazine lies in its specific arrangement of substituents on the pyrazine ring which contributes distinct flavor characteristics not found in its analogs. Its combination of ethyl and methyl groups provides a unique sensory profile that enhances food products differently than other pyrazines.

Chemical Synthesis Strategies for Alkylpyrazine Derivatives

Condensation Reactions of Ethylenediamine and Dicarbonyl Precursors

The foundational route for synthesizing alkylpyrazines involves the condensation of ethylenediamine with α-dicarbonyl compounds. For 5-ethyl-2,3-dimethylpyrazine, butanedione (2,3-butanedione) reacts with ethylenediamine in ethanol under alkaline conditions to form 2,3-dimethyl-5,6-dihydropyrazine, a cyclic intermediate. This reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbons, followed by dehydration (Figure 1). The dihydropyrazine intermediate is subsequently dehydrogenated using metal oxide catalysts (e.g., CuO or Fe₂O₃) to yield the aromatic pyrazine core.

Key Reaction Parameters:

  • Temperature: 0°C initial cooling to prevent side reactions; reflux at 78°C for cyclization.
  • Catalysts: Potassium hydroxide and transition metal oxides (e.g., CuO) enhance dehydrogenation efficiency.
  • Yield: ~60–70% after distillation and purification.

Catalytic Dehydrogenation of Dihydropyrazine Intermediates

Dehydrogenation is critical for converting dihydropyrazines to fully aromatic pyrazines. Ferrous sulfate (FeSO₄) and hydrogen peroxide (H₂O₂) in acidic media selectively oxidize the C–N single bonds in 2,3-dimethyl-5,6-dihydropyrazine to double bonds, yielding 2,3-dimethylpyrazine. Introducing an ethyl group at the 5-position requires propionaldehyde as an alkylating agent, which reacts with 2,3-dimethylpyrazine under radical-initiated conditions. This Friedel-Crafts-like alkylation proceeds via electrophilic substitution, with Fe²⁺/H₂O₂ generating hydroxyl radicals to activate the pyrazine ring.

Optimization Challenges:

  • Regioselectivity: Ensuring ethyl group addition at the 5-position requires steric and electronic modulation of the catalyst.
  • Byproducts: Over-oxidation to pyrazine N-oxides can occur if H₂O₂ concentrations exceed stoichiometric ratios.

Solvent-Mediated Rearrangement in Alkaline Reaction Environments

Solvent polarity and pH significantly influence pyrazine formation. In ethanol–water mixtures with KOH, the dihydropyrazine intermediate undergoes base-catalyzed tautomerization, favoring aromatization over ring-opening side reactions. Ab initio molecular dynamics (AIMD) simulations reveal that polar aprotic solvents (e.g., DMSO) stabilize the transition state for dehydrogenation by reducing activation energy barriers. For 5-ethyl-2,3-dimethylpyrazine, ethanol acts as both solvent and proton donor, facilitating H-shifts during cyclization.

Biosynthetic Mechanisms in Microbial Systems

L-Threonine-3-Dehydrogenase Catalyzed Pathways in Bacillus Species

Microbial biosynthesis of alkylpyrazines centers on Bacillus subtilis, which metabolizes L-threonine via L-threonine-3-dehydrogenase (TDH) to produce aminoacetone (Figure 2). TDH oxidizes L-threonine to 2-amino-3-ketobutyrate, which spontaneously decarboxylates to aminoacetone. Under mildly acidic conditions (pH 5.5–6.5), two aminoacetone molecules condense to form 2,5-dimethylpyrazine. For ethyl-substituted derivatives, B. subtilis leverages threonine aldolase activity to generate acetaldehyde, which reacts with aminoacetone to form 3-ethyl-2,5-dimethylpyrazine.

Metabolic Engineering Insights:

  • Carbon Recovery: Only 1.5–2.3% of L-threonine is converted to pyrazines due to competing pathways (e.g., glycine biosynthesis).
  • Gene Knockouts: Deleting tdh in B. subtilis eliminates pyrazine production, confirming its indispensability.

Aminoacetone Dimerization and Spontaneous Cyclization Processes

Aminoacetone dimerization is pH-dependent, proceeding via nucleophilic attack of the amine group on the carbonyl carbon of a second molecule. The resulting dihydropyrazine intermediate (3,6-dihydro-2,5-dimethylpyrazine) undergoes oxidation, either enzymatically via flavin-dependent oxidases or abiotically via dissolved O₂. In Pseudomonas fluorescens, PapF oxidase catalyzes the final aromatization step, introducing the ethyl group through C-acetylation of 4-aminophenylalanine derivatives.

Co-Substrate Modulation in Pyrazine Alkylation

Ethyl group incorporation in microbial systems relies on co-substrates like acetaldehyde or propionaldehyde. In B. subtilis, acetaldehyde derived from L-threonine aldolase activity condenses with aminoacetone to form 3-ethyl-2,5-dimethylpyrazine. This chemoenzymatic pathway achieves a 20.2% yield when CoA levels are low, favoring aldolase activity over glycine synthesis.

Physical Description

Clear colourless or pale yellow liquid; Deep roasted cocoa-like aroma

XLogP3

1.4

Density

0.944-0.982 (20°)

UNII

6496XCH56Q

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 88 of 127 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 127 companies with hazard statement code(s):;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15707-34-3

Wikipedia

5-ethyl-2,3-dimethylpyrazine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

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